(R)-Funapide

Chiral Chromatography Stereochemistry Analytical Method Development

Researchers requiring the pure (R)-enantiomer of Funapide for chiral discrimination studies face challenges sourcing material free of the active (S)-isomer. (R)-Funapide (CAS 1259933-16-8, synonyms: (R)-TV-45070, (R)-XEN402) is a highly purified small-molecule spiro-oxindole that serves as a critical stereochemical control and analytical reference standard for Nav1.7/1.8 sodium channel research. - Ensures valid attribution of observed channel inhibition to the correct (S)-enantiomer (Funapide). - Available at >98% purity, essential for minimizing variability in comparative activity assays and chiral HPLC method development. - Stable at -20°C, shipped under ambient conditions for reliable global procurement.

Molecular Formula C22H14F3NO5
Molecular Weight 429.3 g/mol
CAS No. 1259933-16-8
Cat. No. B607567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Funapide
CAS1259933-16-8
SynonymsTV-45070;  TV 45070;  TV45070;  XEN402;  XEN-402;  XEN 402;  Funapide.
Molecular FormulaC22H14F3NO5
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
InChIInChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1
InChIKeyNEBUOXBYNAHKFV-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Funapide (CAS:1259933-16-8): Enantiopure Nav1.7/Nav1.8 Blocker Procurement for Preclinical Pain Research


(R)-Funapide (CAS:1259933-16-8, synonyms: (R)-TV-45070, (R)-XEN402) is a highly purified small-molecule spiro-oxindole compound representing the less active (R)-enantiomer of the dual voltage-gated sodium channel blocker Funapide (TV-45070/XEN402). Chemically, it is defined by its chiral (R)-configuration at the spiro junction [1]. Functionally, (R)-Funapide acts as an inhibitor of Nav1.7 and Nav1.8 sodium channels, targets critically implicated in peripheral pain signaling pathways [2]. Unlike the active pharmaceutical ingredient Funapide (the S-enantiomer), (R)-Funapide serves a distinct and essential role in biomedical research as a stereochemical control, an analytical reference standard, and a tool for probing enantiomer-specific pharmacology. This procurement guide is designed for scientists who require the pure (R)-enantiomer for chiral discrimination studies, comparative activity assays, method development, or as a negative control in experiments involving Funapide and its related analogs [3].

(R)-Funapide Stereochemical Integrity: Why Substituting Racemates or Other Enantiomers Compromises Experimental Validity


Generic substitution of (R)-Funapide with the racemic mixture of Funapide (XEN401) or the active (S)-enantiomer (Funapide/TV-45070) is scientifically invalid due to the fundamental principle of stereoselectivity in pharmacology [1]. The chiral environment of biological targets dictates that enantiomers often exhibit profoundly different binding affinities, pharmacokinetics, and off-target profiles. (R)-Funapide is consistently reported as the less active enantiomer compared to the (S)-isomer, Funapide [2]. Therefore, using (R)-Funapide as a control, reference, or probe is mandatory to establish the true stereospecific contribution of the (S)-enantiomer's activity. Furthermore, the quality control of (R)-Funapide, with vendors reporting purity up to 99.22% , is a critical specification. Using a less-defined or impure alternative introduces unacceptable variability, potentially leading to misinterpretation of stereochemical effects, batch-to-batch inconsistency, and failed replication of critical experimental results. The quantitative evidence provided below underscores the distinct and specific applications of this enantiopure compound, justifying its unique position in procurement decisions for rigorous, reproducible science.

(R)-Funapide Quantitative Differentiation Evidence for Analytical and Biological Use


Stereochemical Purity and Identity: (R)-Funapide vs. (S)-Funapide vs. Racemate (XEN401)

(R)-Funapide (CAS:1259933-16-8) is the enantiomerically pure R-isomer of the racemic mixture known as XEN401, from which the active S-enantiomer (Funapide/TV-45070, CAS:1259933-15-7) is derived [1]. The synthetic process for producing Funapide involves the resolution of this racemate, often by Simulated Moving Bed (SMB) chromatography or chiral High-Performance Liquid Chromatography (HPLC), and the (R)-enantiomer is a direct byproduct of this separation [1]. Its well-defined stereochemistry (Isomeric SMILES: C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6) provides a precise structural contrast to the (S)-enantiomer (Isomeric SMILES: C1[C@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6) [2].

Chiral Chromatography Stereochemistry Analytical Method Development Quality Control

Potency Difference: (R)-Funapide as a Less Active Control vs. Funapide on Nav1.7

In the context of Nav1.7 inhibition, (R)-Funapide is definitively characterized as the 'less active' enantiomer, contrasting with the potent activity of the (S)-enantiomer, Funapide [1]. Funapide (TV-45070/XEN402) demonstrates an IC50 of 54 nM for Nav1.7 in electrophysiology assays using HEK293 cells [2]. While a direct, head-to-head IC50 value for (R)-Funapide is not publicly available from the same assay, its established 'less active' designation implies a significantly higher IC50 (weaker potency) [1].

Nav1.7 Sodium Channel Stereoselectivity In Vitro Pharmacology Pain Research

In Vivo Target Engagement: Funapide vs. Placebo in Human Proof-of-Concept Study

While (R)-Funapide itself has not been the subject of published clinical trials, its parent molecule, Funapide (XEN402), has demonstrated clear in vivo target engagement and analgesic efficacy in a proof-of-concept clinical study. In a randomized, double-blind, placebo-controlled crossover trial involving 4 patients with inherited erythromelalgia (IEM), oral administration of Funapide (400 mg twice daily) significantly attenuated induced pain. Specifically, XEN402 reduced the amount of pain by 42% compared to placebo (P=0.014) [1].

Inherited Erythromelalgia (IEM) Clinical Trial In Vivo Efficacy Pain Measurement

(R)-Funapide Recommended Application Scenarios: Where Enantiopure Procurement is Essential


Stereochemical Control in In Vitro Sodium Channel Assays

Use (R)-Funapide as a specific negative control in experiments evaluating the functional activity of the (S)-enantiomer, Funapide, on Nav1.7, Nav1.8, and other peripheral VGSCs. This is critical for attributing observed channel inhibition to the correct stereoisomer, thereby strengthening the validity of the pharmacological data .

Analytical Method Development and Quality Control

Procure high-purity (R)-Funapide (≥98-99% as per vendor specifications) for use as a reference standard in chiral HPLC or SMB methods designed to separate and quantify the (R)- and (S)-enantiomers. This application is vital for batch release testing of the active pharmaceutical ingredient (Funapide) and for monitoring enantiomeric purity in pharmacokinetic studies [1].

Probing Stereospecific Metabolism and Off-Target Effects

In drug metabolism and pharmacokinetic (DMPK) studies, employ (R)-Funapide to investigate the stereoselective metabolism, distribution, and potential off-target interactions of Funapide. By comparing the profiles of the active (S)-enantiomer and the less active (R)-enantiomer, researchers can pinpoint enantiomer-specific liabilities and better understand the therapeutic window .

Chiral Crystallography and Solid-State Studies

Utilize enantiopure (R)-Funapide for fundamental studies in solid-state chemistry, including chiral crystallization, polymorphism screening, and co-crystal engineering. Its distinct crystal structure and physical properties, compared to the racemate and (S)-enantiomer, can inform formulation strategies for the active drug substance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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